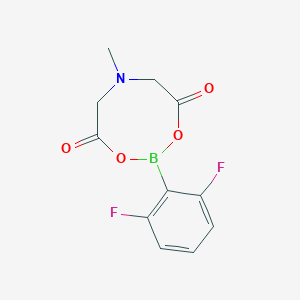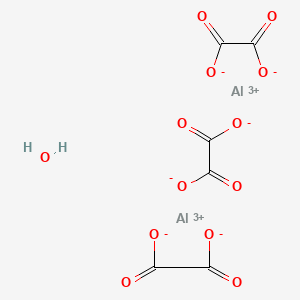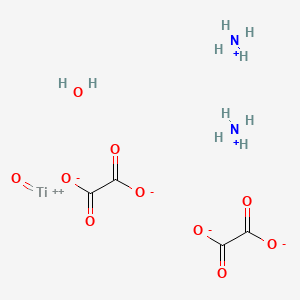
Zirconium titanium oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium titanium oxide, also known as zirconium titanate, is a binary oxide of zirconium and titanium . It’s a ceramic material that has found numerous applications due to its interesting mechanical, thermal, and chemical properties . Zirconium oxide, also known as zirconia, is a white crystalline oxide of zirconium . It’s known for its exceptional properties such as high melting and boiling points, impressive strength and toughness, excellent biocompatibility, and chemical resistance .
Synthesis Analysis
Zirconium titanium oxide can be synthesized using various methods. One approach is the solid-state reaction method, where the material is sintered at different temperatures . Another approach involves chemical synthesis methods like hydrothermal, solvothermal, sol–gel, microwave, solution combustion, and co-precipitation methods . A greener approach employs bacteria, fungus, and plant parts for the preparation of zirconia nanoparticles .
Chemical Reactions Analysis
Zirconium compounds, including zirconium titanium oxide, are known to be used as catalysts in redox reactions and isomerization reactions . The interaction between the ZrO2 oxide and the Ti–5 wt% Cu melt can be effectively reduced by the addition of Y2O3 .
Physical And Chemical Properties Analysis
Zirconium titanium oxide is known for its remarkable physical and chemical properties. It has a high dielectric constant, several mechanical properties, chemical and heat stabilities, substantial melting temperatures, and broadband gaps . The sintering temperature directly impacts the band gap, resulting in a drop from 5.44 to 5.24 eV .
Applications De Recherche Scientifique
Optical Engineering and Photocatalysis : Zirconium oxide nanoparticles show promise in optical engineering, photocatalysis, and high-dielectrics applications (Liu et al., 2016).
Dye-Sensitized Solar Cells (DSSCs) : Zirconium oxide films can enhance the quantum efficiency of titanium oxide-based DSSCs (Waghmare et al., 2017).
Biomedical Applications : Zirconium oxide (ZrO2) nanoparticles have potential in biosensors, cancer therapy, implants, and dentistry due to their high mechanical strength and low toxicity (Ye & Shi, 2018).
Catalysis : Both zirconium and titanium act as efficient catalysts for epoxide polymerization, promoting reactions thermally and photochemically (Philipp & Schmidt, 1986).
Protein Research : Zirconium-titanium mixed oxide microspheres can enrich phosphopeptides from proteins like alpha-casein (Yan et al., 2009).
Chemical Sensing and Batteries : TiO2 and ZrO2 nanotubes may be suitable for chemical sensing, catalysis, optical emission, and nanoelectrode assembly in batteries and electrochemistry applications (Lee & Smyrl, 2008).
Solar Energy Conversion : Zirconium and titanium oxide nanostructures improve solar energy conversion efficiency in dye-sensitized solar cells compared to pure TiO2 cells (Kitiyanan & Yoshikawa, 2005).
Implant Materials : Zirconium titanium oxide is used for coatings of implant materials, influenced by solution chemicals (Hedberg et al., 2012).
Catalytic CO Oxidation : Zirconium titanium oxide cluster anions are useful for low-temperature catalytic CO oxidation involving oxygen atom transfers and CO addition products (Ma et al., 2013).
Metal-Oxide-Semiconductor Devices : Zirconium silicate shows potential as an interfacial layer for future high-k gate dielectric applications in these devices (Sim et al., 2001).
Drug Delivery : TiZr oxide nanospheres offer potential for drug delivery applications due to their high loading capacity and sustained release profiles (Wang et al., 2013).
Biomedical Implants : Anodized zirconium oxides serve as high-quality alternatives to titanium as permanent implant materials due to their barrier properties against corrosion in living tissue fluids (Sánchez et al., 2020).
Perovskite Solar Cells : Zirconium incorporation into TiO2 electrodes reduces hysteresis and improves performance in hybrid perovskite solar cells while increasing carrier lifetimes (Nagaoka et al., 2015).
Orthopedic Applications : Zirconium alloys are used in knee and hip replacements for their wear resistance and potential to suppress artifacts in magnetic resonance images (Nomura, 2015).
Nuclear Reactors : Understanding the low-temperature plasticity and high-temperature strength of zirconium alloys is crucial for their structural applications in certain nuclear reactors (Sargent & Ashby, 1982).
Orthopedics and Dentistry : Plasma electrolytic oxidation of TiZr alloy with ZnO nanoparticles in Ca/P solution is a potential method for surface modification of implants for orthopedics and dentistry (Oleshko et al., 2020).
Orthodontic Adhesives : Adding ZrO2-TiO2 nanoparticles to orthodontic adhesive increases its mechanical properties, such as compressive, tensile, and shear bond strength (Felemban & Ebrahim, 2017).
Fuel Cell Electrodes : TiO2 may act as an electrolyte in fuel cell electrodes, potentially enabling low-temperature proton exchange fuel cells (Ekström et al., 2007).
Biomedical Applications : Ti-3YSZ and Ti-LS2 surfaces might be promising for biomedical applications due to their biocompatibility and favorable cellular response (Maminskas et al., 2020).
Mécanisme D'action
The mechanism of action of zirconium titanium oxide can vary depending on its application. For instance, in biomedical applications, ZrO2 nanoparticles exhibit antibiofilm action, inhibiting the growth of bacterial cells . In the reduction of zirconium and titanium oxides by calcium hydride, the principal reducing action is effected by metallic calcium, formed by dissociation of CaH2 .
Safety and Hazards
Zirconium compounds, including zirconium titanium oxide, can be harmful if swallowed or inhaled. They may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It’s important to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation .
Orientations Futures
Zirconium titanium oxide has a promising future in various fields. Its exceptional biomedical applications in dentistry and drug delivery, and interesting biological properties, viz. anti-microbial, antioxidant, and anti-cancer activity, have further motivated researchers to explore their physico-chemical properties using different synthetic pathways . The authors demonstrate the possibility of producing ZrTiO4 materials at temperatures other than those required for conventional solid-state reaction sintering .
Propriétés
IUPAC Name |
dioxotitanium;dioxozirconium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.Ti.Zr |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAUARAZTRBOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ti]=O.O=[Zr]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4TiZr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zirconium titanium oxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(4-Phenoxyphenyl)ethyl]-1,3,6,2-dioxazaborocane](/img/structure/B8203385.png)









